molecular formula C20H18BrN B1279164 4-Bromo-N,N-di-p-tolylaniline CAS No. 58047-42-0

4-Bromo-N,N-di-p-tolylaniline

Cat. No. B1279164
CAS RN: 58047-42-0
M. Wt: 352.3 g/mol
InChI Key: YMNJJMJHTXGFOR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-di-p-tolylaniline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 4-Bromo-N,N-di-p-tolylaniline involves the use of 4-Bromoaniline and 4-iodotoluene as starting materials. The reaction is facilitated by potassium tert-butoxide, copper iodide, and 2,20-bipyridyl .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N,N-di-p-tolylaniline is characterized by a hydrophobic benzene ring and an amino group . The compound has a molecular weight of 352.3 g/mol .


Chemical Reactions Analysis

4-Bromo-N,N-di-p-tolylaniline reacts with acids and powerful oxidizing agents . It is also used as a reagent in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy .

Safety and Hazards

4-Bromo-N,N-di-p-tolylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation .

properties

IUPAC Name

N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNJJMJHTXGFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456772
Record name 4-Bromo-N,N-di-p-tolylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-di-p-tolylaniline

CAS RN

58047-42-0
Record name 4-Bromo-N,N-di-p-tolylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-4',4''-dimethyltriphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 milliliter three-necked flask equipped with a mechanical stirrer, thermometer and Dean-Stark trap, all under an argon atmosphere, were added molten p-iodotoluene (27.3 grams, 125 millimoles), 22 grams of xylene, p-bromoaniline (8.7 grams, 50 millimoles), and 1,10-phenanthroline (1.8 grams, 10 millimoles). The reaction mixture was then heated to 100° C. at which point potassium hydroxide flake (22.4 grams, 400 millimoles) and cuprous chloride (1 gram, 10 millimoles) were added. The temperature was then adjusted to 125° C., and the reaction progress monitored by high performance liquid chromatography. Analysis showed the reaction to be 94 percent complete at 2 hours and 98 percent complete at 5 hours at which point the reaction was terminated. Product isolation was accomplished by adding 24 grams of acetic acid, and partitioning the reaction mixture between 100 grams of toluene and 100 grams of deionized water. The organic phase was further washed several times with deionized water, and the solvent removed to afford 15 grams (84.5 percent) of the desired product of high purity (HPLC, 98 area percent).
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
84.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-Bromo-N,N-di-p-tolylaniline considered a promising material for blue PHOLEDs?

A: 4-Bromo-N,N-di-p-tolylaniline serves as a key precursor in synthesizing host materials for blue PHOLEDs. Specifically, it is used to create 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) (44BBDT) []. This compound exhibits a high triplet energy level exceeding 2.78 eV [], which is crucial for efficiently hosting blue phosphorescent emitters.

Q2: How does the structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) contribute to its effectiveness as a host material?

A: The structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) incorporates a bicarbazole backbone, which likely contributes to its high triplet energy []. This backbone, along with the di-p-tolylaniline groups, influences the material's HOMO and LUMO energy levels, which were measured at -5.76 eV and -2.47 eV, respectively []. This specific energy level alignment facilitates efficient energy transfer to the blue phosphorescent emitter.

Q3: What evidence suggests 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) is successful in enhancing blue PHOLED performance?

A: When 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) was employed as the host material in a blue PHOLED device with a phenylimidazole-based blue triplet emitter, impressive results were observed. The device achieved a maximum external quantum efficiency of 17.8% and operated at a low driving voltage [], indicating the material's effectiveness in facilitating efficient light emission.

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